molecular formula C3HCl2F5 B1582426 3,3-Dichloro-1,1,1,2,2-pentafluoropropane CAS No. 422-56-0

3,3-Dichloro-1,1,1,2,2-pentafluoropropane

Cat. No.: B1582426
CAS No.: 422-56-0
M. Wt: 202.93 g/mol
InChI Key: COAUHYBSXMIJDK-UHFFFAOYSA-N
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Description

3,3-Dichloro-1,1,1,2,2-pentafluoropropane is a chemical compound with the molecular formula C3HCl2F5. It is a colorless, odorless liquid that is slightly soluble in water. This compound is known for its stability and non-flammability, making it useful in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Dichloro-1,1,1,2,2-pentafluoropropane can be synthesized through the addition of dichlorofluoromethane to tetrafluoroethylene. This reaction typically occurs under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The compound is then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dichloro-1,1,1,2,2-pentafluoropropane is chemically inert in many situations but can undergo specific reactions under certain conditions:

Common Reagents and Conditions:

    Oxidizing Agents: Strong oxidizers like potassium permanganate or chromium trioxide.

    Reducing Agents: Active metals such as sodium or lithium.

    Bases: Strong bases like sodium hydroxide or potassium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various fluorinated and chlorinated by-products .

Mechanism of Action

The mechanism by which 3,3-Dichloro-1,1,1,2,2-pentafluoropropane exerts its effects is primarily through its chemical stability and inertness. It does not readily react with most substances, making it an ideal solvent and cleaning agent. The molecular targets and pathways involved are minimal due to its inert nature .

Comparison with Similar Compounds

  • 1,3-Dichloro-1,1,2,2,3-pentafluoropropane
  • 1,1-Dichloro-2,2,3,3,3-pentafluoropropane

Comparison: 3,3-Dichloro-1,1,1,2,2-pentafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which confer distinct physical and chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in various applications .

Properties

IUPAC Name

3,3-dichloro-1,1,1,2,2-pentafluoropropane
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InChI

InChI=1S/C3HCl2F5/c4-1(5)2(6,7)3(8,9)10/h1H
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InChI Key

COAUHYBSXMIJDK-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(F)(F)F)(F)F)(Cl)Cl
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Molecular Formula

C3HCl2F5, CF3CF2CHCl2
Record name 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE
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DSSTOX Substance ID

DTXSID1042027
Record name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane
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Molecular Weight

202.93 g/mol
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Physical Description

3,3-dichloro-1,1,1,2,2-pentafluoropropane is a colorless odorless liquid. Nonflammable., Dichloropentafluoropropane is a colorless odorless liquid. Nonflammable., Colorless odorless liquid; [CAMEO]
Record name 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE
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Record name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane
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Boiling Point

51.1 °C
Record name 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE
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Density

Liquid density= 1.55 g/ml @ 25 °C
Record name 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE
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Vapor Pressure

240.0 [mmHg], 240 mm Hg at 25 °C
Record name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane
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CAS No.

422-56-0, 127564-92-5
Record name 3,3-DICHLORO-1,1,1,2,2-PENTAFLUOROPROPANE
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Record name 3,3-Dichloro-1,1,1,2,2-pentafluoropropane
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Record name HCFC 225ca
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Record name Propane, 3,3-dichloro-1,1,1,2,2-pentafluoro-
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Record name 1,1-dichloro-2,2,3,3,3-pentafluoropropane
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Melting Point

-94 °C
Record name 3,3-DICHLORO-1,1,2,2-PENTAFLUOROPROPANE
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Synthesis routes and methods I

Procedure details

The process for producing tetrafluoropropenes of the present invention comprises contacting a raw material composition comprising 1-chloro-2,3,3,3-tetrafluoropropane (HCFC-244eb) and dichloropentafluoropropane including 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca) and at least one of its isomers, with an alkali aqueous solution in the presence of a phase-transfer catalyst, to produce 1,1-dichloro-2,3,3,3-tetrafluoropropene (CFO-1214ya) from the 1,1-dichloro-2,2,3,3,3-pentafluoropropane (HCFC-225ca), and to produce 2,3,3,3-tetrafluoropropene 1234yf) from the 1-chloro-2,3,3,3-tetrafluoropropane (HCFC-244eb).
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Synthesis routes and methods II

Procedure details

Until HCFC-225ca becomes available in commercial quantities, HCFC-225ca may be prepared by a standard and well-known organic synthesis technique. For example, to prepare 1,1-dichloro-2,2,3,3,3-pentafluoropropane, 2,2,3,3,3-pentafluoro-1-propanol and p-toluenesulfonate chloride are reacted together to form 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate. Then, N-methylpyrrolidone, lithium chloride, and the 2,2,3,3,3-pentafluoropropyl-p-toluenesulfonate are reacted together to form 1-chloro-2,2,3,3,3-pentafluoropropane. Chlorine and the 1-chloro-2,2,3,3,3-pentafluoropropane are then reacted together to form 1,1-dichloro-2,2,3,3,3-pentafluoropropane. A detailed synthesis is set forth below.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 2
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 3
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 4
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 5
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Reactant of Route 6
3,3-Dichloro-1,1,1,2,2-pentafluoropropane
Customer
Q & A

Q1: What are the primary applications of 3,3-Dichloro-1,1,1,2,2-pentafluoropropane?

A1: this compound, often found in a blend with its isomer 1,3-dichloro-1,1,2,2,3-pentafluoropropane under the trade name AK-225, emerged as a replacement for chlorofluorocarbons (CFCs) like CFC-113 and hydrochlorofluorocarbons (HCFCs) like HCFC-141b in various industrial applications []. These applications primarily included bulk cleaning of computer boards and other electronics.

Q2: How has the atmospheric concentration of this compound changed over time?

A2: Research indicates that this compound was not detected in air samples before 1992 []. Its atmospheric concentration increased throughout the 1990s, peaking around 1999 with a mixing ratio of 52 ppt (parts per trillion) and annual emissions of approximately 1.51 Gg (gigagrams) []. This increase corresponds with its introduction as a replacement for CFCs. Following restrictions imposed by the Montreal Protocol and its relatively short atmospheric lifetime, its atmospheric abundance has declined since 2001 [].

Q3: What is being done to mitigate the environmental impact of this compound?

A3: The Montreal Protocol, an international treaty designed to protect the ozone layer, mandated the phase-out of ozone-depleting substances, including HCFCs like this compound []. The declining atmospheric trends observed after 2001 reflect the success of these restrictions in reducing emissions []. Furthermore, research and development of alternative solvents with lower environmental impact continue to advance.

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